
CBA
Overview
Description
Preparation Methods
4-Carboxybenzaldehyde can be synthesized through various methods. One common method involves the oxidation of 4-methylbenzaldehyde using potassium permanganate in an alkaline medium . Another method includes the hydrolysis of 4-cyanobenzaldehyde under acidic conditions . Industrially, it is produced as a byproduct during the oxidation of p-xylene to terephthalic acid .
Chemical Reactions Analysis
4-Carboxybenzaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to 4-carboxybenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed include 4-carboxybenzoic acid, 4-hydroxybenzaldehyde, and substituted benzaldehydes .
Scientific Research Applications
Pharmacological Applications
CBA has emerged as a significant small molecule inhibitor with various pharmacological applications, particularly in cancer research.
Inhibition of Ion Channels
Recent studies have demonstrated that this compound acts as an effective inhibitor of the ion channel TMEM206, which is implicated in acid-induced cell death in colorectal cancer cells. The compound exhibits a half-maximal inhibitory concentration (IC50) of 9.55 µM at low pH, indicating its potential as a therapeutic agent in managing acid-induced cellular damage in cancer contexts .
Table 1: Inhibitory Effects of this compound on TMEM206
Parameter | Value |
---|---|
IC50 | 9.55 µM |
pH for Effective Inhibition | 4.5 |
Maximum Inhibition Achieved | 19% |
This inhibition is dose-dependent, showcasing this compound's potential for further development into a therapeutic scaffold for TMEM206 inhibitors .
Antioxidant Activity
The Crocin Bleaching Assay (this compound) is also utilized to measure the antioxidant capacity of various compounds, including dietary antioxidants and pharmaceuticals. This assay helps elucidate the role of antioxidants in mitigating oxidative stress, providing insights into their efficacy in food formulations and biological samples .
Table 2: Antioxidant Capacity Measurement Using this compound
Sample Type | Antioxidant Capacity |
---|---|
Dietary Antioxidants | Variable |
Pharmaceuticals | Variable |
Biological Samples | Variable |
This method allows researchers to standardize antioxidant capacity measurements across different sample types, enhancing the understanding of their health benefits.
Environmental Applications
This compound also finds relevance in environmental science, particularly in assessing the impacts of chemical exposure on human health and ecosystems.
Cost-Benefit Analysis (this compound)
Cost-benefit analysis is employed to evaluate the economic implications of environmental policies and interventions aimed at reducing chemical exposure. This approach helps quantify the benefits derived from reduced health risks against the costs associated with implementing safety measures .
Table 3: Summary of Cost-Benefit Analysis Applications
Study Focus | Key Findings |
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Air Pollution Policies | Significant health benefits vs. costs |
Chemical Safety Measures | Justification for regulatory actions |
Vulnerable Populations | Disparities in risk reduction benefits |
The integration of cost-benefit analysis into environmental policy-making ensures that decisions are informed by both economic and health considerations, promoting sustainable practices .
Case Study on Colorectal Cancer Treatment
A study investigating the role of this compound as a TMEM206 inhibitor revealed that while it effectively reduces ion currents associated with acid-induced cell death, its efficacy is limited at neutral pH levels . This finding emphasizes the need for further research into optimizing this compound formulations for clinical use.
Antioxidant Efficacy Assessment
In food chemistry, researchers have utilized the Crocin Bleaching Assay to evaluate various food formulations' antioxidant capacities. The results indicate varying degrees of effectiveness among different dietary antioxidants, highlighting this compound's utility in food science research .
Mechanism of Action
The mechanism of action of 4-carboxybenzaldehyde involves its ability to form Schiff bases with amines, which can then undergo further chemical transformations . The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters and amides . These reactions are facilitated by the presence of specific enzymes and catalysts .
Comparison with Similar Compounds
4-Carboxybenzaldehyde is similar to other benzaldehyde derivatives such as 2-carboxybenzaldehyde and 3-carboxybenzaldehyde . it is unique due to the position of the functional groups on the benzene ring, which affects its reactivity and chemical properties . Unlike 2-carboxybenzaldehyde, which has the carboxylic acid group adjacent to the aldehyde group, 4-carboxybenzaldehyde has these groups on opposite corners of the ring, leading to different steric and electronic effects .
Biological Activity
Coibamide A (CBA) is a cyclic depsipeptide derived from marine cyanobacteria, notable for its significant biological activities, particularly in the realm of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound primarily inhibits the mammalian protein secretory pathway by blocking the Sec61 translocon, a critical component for protein translocation across the endoplasmic reticulum (ER) membrane. This inhibition leads to several downstream effects:
- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Inhibition of Cell Migration and Invasion : Studies have shown that this compound effectively inhibits the migration and invasion of cancer cells in vitro.
- Antitumor Properties : In xenograft mouse models, this compound has demonstrated substantial antitumor efficacy.
The compound's mechanism is partly attributed to its ability to inhibit extracellular secreted proteins such as vascular endothelial growth factor A (VEGF-A) and reduce the expression of integral membrane receptors like VEGFR2 and HER family members (EGFR and HER3) .
Structure-Activity Relationship (SAR)
Research has focused on modifying the structure of this compound to enhance its biological activity. Notable modifications include:
- Introduction of Methyl Groups : The addition of β- and ε-methyl groups to lysine mimetics has been shown to significantly increase cytotoxicity. For instance, derivatives with these modifications exhibited improved cellular bioactivity compared to simpler structures.
- Macrolactone Substructure Modifications : Alterations in the macrolactone substructure have also been explored. While some modifications retained potency, others led to a decrease in bioactivity, indicating that specific structural features are crucial for maintaining this compound's efficacy .
Cytotoxicity Studies
A series of studies have quantitatively assessed the cytotoxic effects of this compound and its analogs. The following table summarizes key findings regarding their cytotoxic potential:
Compound | IC50 (nM) | Notes |
---|---|---|
This compound | 0.27 | Potent cytotoxic activity |
This compound Derivative | 48 | Significant decrease in bioactivity |
Simplified Derivative | 6500 | Marked reduction in cytotoxic potential |
These results underscore the importance of structural integrity in maintaining the bioactivity of this compound derivatives .
In Vivo Efficacy
In vivo studies using subcutaneous xenograft mouse models have shown that this compound retains its antitumor properties. The compound's ability to inhibit tumor growth has been linked to its interference with protein secretion pathways essential for tumor cell survival and proliferation .
Antioxidant Activity
Recent investigations into this compound's antioxidant properties reveal that it exhibits potent antioxidant activity, which may contribute to its overall therapeutic profile. For example, a novel analog, THthis compound, demonstrated an antioxidant activity IC50 value of 22.00 ± 1.10 μM, suggesting that modifications can enhance both antioxidant and cytotoxic effects .
Properties
IUPAC Name |
4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCJPCMPGKEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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